An In-Depth Technical Guide to Tert-butyl 4-acetylbenzoate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Tert-butyl 4-acetylbenzoate for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Tert-butyl 4-acetylbenzoate, identified by the CAS number 105580-41-4 , is a bifunctional aromatic compound of significant interest to the pharmaceutical and organic synthesis sectors.[1] Its unique structure, featuring a para-substituted acetyl group and a tert-butyl ester, offers a versatile scaffold for the construction of complex molecular architectures. The acetyl moiety provides a reactive handle for a multitude of chemical transformations, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, a common feature in biologically active molecules. This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of tert-butyl 4-acetylbenzoate, with a particular focus on its role as a pivotal intermediate in drug discovery and development.
Core Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 105580-41-4 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 59-60°C | |
| Boiling Point | 326.7°C at 760 mmHg | |
| Density | 1.056 g/cm³ | |
| Flash Point | 142°C | |
| Solubility | Soluble in organic solvents like DMSO and methanol. |
Safety and Handling
Tert-butyl 4-acetylbenzoate is classified with the following hazard statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
When handling this compound, it is crucial to employ appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 4-acetylbenzoate is a critical aspect of its utility. While various esterification methods exist, the preparation of tert-butyl esters from carboxylic acids requires careful consideration due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to undergo elimination under harsh acidic conditions typical of Fischer esterification.
Recommended Synthetic Protocol: Acyl Chloride Formation Followed by Esterification
A reliable and high-yielding method for the preparation of tert-butyl 4-acetylbenzoate involves a two-step process: the conversion of 4-acetylbenzoic acid to its corresponding acyl chloride, followed by reaction with tert-butanol.
Step 1: Synthesis of 4-Acetylbenzoyl Chloride
In this initial step, 4-acetylbenzoic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the more reactive acyl chloride intermediate.
Step 2: Esterification with Tert-butanol
The freshly prepared 4-acetylbenzoyl chloride is then reacted with tert-butanol in the presence of a non-nucleophilic base, like pyridine, to yield tert-butyl 4-acetylbenzoate. Pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthetic workflow for tert-butyl 4-acetylbenzoate.
Alternative Synthetic Approach: Steglich Esterification
For substrates that are sensitive to the conditions of acyl chloride formation, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), to facilitate the direct esterification of the carboxylic acid with the alcohol. The Steglich esterification is particularly well-suited for the formation of esters from sterically hindered alcohols like tert-butanol.
Spectroscopic Characterization
The unambiguous identification and purity assessment of tert-butyl 4-acetylbenzoate rely on a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected signals for tert-butyl 4-acetylbenzoate are:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the four protons on the benzene ring. The protons ortho to the acetyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the ester group.
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Acetyl Protons: A singlet at approximately δ 2.6 ppm, integrating to three protons, corresponding to the methyl group of the acetyl moiety.
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Tert-butyl Protons: A singlet at approximately δ 1.6 ppm, integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl ester.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected chemical shifts include:
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Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (around δ 197 ppm) and one for the ester carbonyl (around δ 165 ppm).
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Aromatic Carbons: Signals in the range of δ 125-140 ppm.
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Quaternary Carbon of Tert-butyl Group: A signal around δ 81 ppm.
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Methyl Carbon of Acetyl Group: A signal around δ 27 ppm.
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Methyl Carbons of Tert-butyl Group: A signal around δ 28 ppm.
Caption: Spectroscopic characterization workflow.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule. Characteristic absorption bands for tert-butyl 4-acetylbenzoate include:
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C=O Stretch (Ester): A strong absorption band around 1715 cm⁻¹.
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C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹.
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C-O Stretch (Ester): A strong absorption in the region of 1300-1100 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Applications in Drug Development and Medicinal Chemistry
The synthetic versatility of tert-butyl 4-acetylbenzoate makes it a valuable building block in the synthesis of pharmaceutical agents. The para-disubstituted benzene ring is a common motif in many drug molecules, and the acetyl and protected carboxyl groups offer orthogonal handles for further chemical modifications.
Role as a Key Intermediate
The parent compound, 4-acetylbenzoic acid, is a known intermediate in the synthesis of various biologically active molecules. For instance, it is used in the preparation of curcumin analogs which exhibit antioxidant properties, and in the synthesis of quinuclidine benzamides that act as agonists for α7 nicotinic acetylcholine receptors, relevant in neurological research.[2] Furthermore, 4-acetylbenzoic acid has been utilized in the synthesis of ester derivatives of the potent anticancer drug, paclitaxel.[2] The tert-butyl ester derivative, tert-butyl 4-acetylbenzoate, provides a protected form of this important intermediate, allowing for selective transformations at the acetyl group without interference from the carboxylic acid functionality.
The Strategic Importance of the Tert-butyl Ester
The tert-butyl ester group plays a crucial role in multi-step organic syntheses. It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, yet can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid. This orthogonality makes it an ideal protecting group in the synthesis of complex molecules where other functional groups may be sensitive to the conditions required for the deprotection of other types of esters.
Conclusion
Tert-butyl 4-acetylbenzoate is a strategically important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in medicinal chemistry stems from its bifunctional nature, allowing for sequential and controlled modifications at two distinct sites on the aromatic ring. The robust tert-butyl ester protecting group, combined with the reactive acetyl handle, makes this compound a valuable tool for the construction of novel pharmaceutical candidates. A comprehensive understanding of its chemistry, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in their synthetic endeavors.
References
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PubChem. (n.d.). tert-Butyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 9, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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PubChem. (n.d.). tert-Butyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
